![molecular formula C10H7BrClNO B1480143 5-(Bromomethyl)-2-(4-chlorophenyl)oxazole CAS No. 1108091-13-9](/img/structure/B1480143.png)
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole
Overview
Description
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
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Biological Activity
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromomethyl group and a 4-chlorophenyl substituent, is part of the oxazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 272.52 g/mol. The compound's structure features:
- Bromomethyl Group : Acts as an electrophile, enhancing reactivity.
- 4-Chlorophenyl Group : Influences solubility and binding affinity to biological targets.
These functional groups are critical in modulating the compound's interactions with various biomolecules, which can lead to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their functions. The presence of the 4-chlorophenyl group enhances the compound's binding affinity to certain proteins, which may modulate pathways involved in disease processes such as cancer and microbial infections.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound showed growth inhibition zones ranging from 8 mm to 15 mm at specific concentrations .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 9 |
Enterococcus faecium | 15 |
Bacillus subtilis | 8 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines. For instance, it was tested on human neuroblastoma SH-SY5Y cells, where it demonstrated significant inhibition of cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
SH-SY5Y | <10 |
MCF-7 (Breast Cancer) | <15 |
HeLa (Cervical Cancer) | <12 |
Case Studies
- Synthesis and Evaluation : A study synthesized several oxazole derivatives, including this compound, and evaluated their biological activities. The results highlighted its potential as a lead compound for further development in treating microbial infections and cancers .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of this compound against enzymes involved in cancer progression. These studies suggest that it may effectively inhibit targets such as cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer .
Scientific Research Applications
Chemical Structure and Synthesis
5-(Bromomethyl)-2-(4-chlorophenyl)oxazole features a five-membered ring containing nitrogen and oxygen, with a bromomethyl group and a 4-chlorophenyl substituent. The molecular formula is C10H8BrClN2O, with a molecular weight of approximately 272.52 g/mol. The synthesis typically involves several steps, including alkylation reactions and cyclizations, which can be optimized for yield and efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In qualitative screening, compounds derived from oxazole structures have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. For instance, certain derivatives demonstrated significant growth inhibition zones, suggesting their potential as antimicrobial agents .
Anticancer Potential
The compound's structural features allow it to interact with enzymes or receptors involved in cancer progression. Molecular docking studies have indicated its potential to inhibit specific targets related to cancer cell proliferation. Compounds with similar oxazole structures have shown cytotoxic effects against various cancer cell lines, pointing to the possibility that this compound may possess comparable properties .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results showed significant inhibition against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of oxazole derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited promising cytotoxicity against specific cancer types, suggesting further exploration for anticancer applications .
Properties
IUPAC Name |
5-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWRDDPAXMLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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